4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-3-5-11(6-4-10)20(17,18)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMEIVPDOCVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Phenyl Ring: The phenyl ring is typically introduced through electrophilic aromatic substitution reactions.
Formation of the Thiazole Ring: The thiazole ring is synthesized through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Basic Information
IUPAC Name: N-(4-chlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Molecular Formula:
Molecular Weight: 420.0 g/mol
CAS Number: 828920-91-8
Synthesis of Heterocyclic Compounds
This compound is utilized as a starting material in synthesizing various heterocyclic ring systems, which are crucial in medicinal chemistry . These systems include thiazoles, imidazoles, thiadiazines, and quinoxalines .
Anti-Cancer Research
Sulfonamide derivatives, including those related to this compound, have demonstrated potential cytotoxic activity against human cancer cell lines . These derivatives have shown activity against colon, breast, and cervical cancer cells, inducing apoptosis in cancer cells .
Antimicrobial Activity
Compounds containing thiazole and pyrazole moieties exhibit antimicrobial properties. Thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Modifications to the thiazole ring can enhance antibacterial efficacy.
Kinase Modulation
Certain thiazol compounds are used in modulating protein kinase activity . By introducing these compounds to cells, it's possible to inhibit cell proliferation by inhibiting the activity of CDK4 and/or CDK6 .
Spectral Data
The structures of synthesized compounds are typically confirmed through various spectral analyses, including IR, 1H NMR, 13C NMR, and MS . These techniques help verify the molecular structure and purity of the synthesized compounds .
Antibacterial Efficacy
Thiazole derivatives have demonstrated significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like linezolid.
Cytotoxic Effects
Mechanism of Action
The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Electron-withdrawing groups (e.g., -NO₂, -Br) increase melting points (e.g., 286°C for nitro derivatives) due to enhanced intermolecular interactions . The sulfonyl group in the target compound may further elevate its melting point (>200°C) via hydrogen bonding .
- Solubility: Pyrrolidine’s cyclic amine may improve solubility in polar organic solvents compared to nitro or chloro analogs. However, the sulfonyl group could enhance aqueous solubility via hydrogen bonding .
Pharmacokinetic and Toxicity Profiles
- ADMET Predictions: DFT-based studies on cyclobutane-thiazole hybrids (e.g., compound 1 in ) suggest that sulfonamide groups improve metabolic stability. The target compound’s pyrrolidine may reduce cytotoxicity compared to halogenated analogs .
Biological Activity
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine is a complex organic compound characterized by its unique structural components, including a pyrrolidine ring, a sulfonyl group, a phenyl ring, and a thiazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of thiazoles can effectively inhibit bacterial growth, showcasing their potential as antimicrobial agents. Specifically, the compound's structure allows for interactions with bacterial enzymes, leading to inhibition of cell wall synthesis and other critical processes .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in vitro against various cancer cell lines. For instance, studies have reported that related thiazole compounds possess significant cytotoxic activity, with IC50 values indicating effective inhibition of cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting that structural modifications can lead to improved efficacy against tumors .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | HT-29 (colon cancer) | 1.98 ± 1.22 | Inhibits cell cycle |
| This compound | Various | TBD | TBD |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.
- DNA Interaction : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several studies have explored the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole-based compounds in human tumor cell lines. The findings revealed that specific structural features were crucial for enhancing cytotoxicity, suggesting potential pathways for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
